molecular formula C18H20N6O3 B1489863 methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-86-7

methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1489863
CAS No.: 1374510-86-7
M. Wt: 368.4 g/mol
InChI Key: VDDICPDRSMKGIT-SOFGYWHQSA-N
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Description

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a naphthyridine core fused with a triazole ring and a dimethylamino-substituted vinyl group. The naphthyridine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The triazole moiety enhances metabolic stability and binding affinity, while the dimethylamino vinyl group contributes to electronic conjugation and solubility.

Properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-(3,5-dimethyl-1,2,4-triazol-4-yl)-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11-20-21-12(2)24(11)23-9-7-15-13(17(23)25)10-14(18(26)27-5)16(19-15)6-8-22(3)4/h6-10H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDICPDRSMKGIT-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC3=NC(=C(C=C3C2=O)C(=O)OC)C=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N2C=CC3=NC(=C(C=C3C2=O)C(=O)OC)/C=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity based on various research findings, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of compound 1 is C₁₈H₂₀N₆O₃, with a molecular weight of approximately 368.40 g/mol. It features a naphthyridine core substituted with a triazole ring and a dimethylamino vinyl group, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₃
Molecular Weight368.40 g/mol
CAS Number1374510-86-7
MDL NumberMFCD22374882

Antimicrobial Properties

Research indicates that compound 1 exhibits significant antimicrobial activity . A study conducted on various derivatives of triazole compounds revealed that certain structural modifications enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

In addition to antibacterial properties, compound 1 has demonstrated antifungal activity . It inhibits the fungal enzyme cytochrome P450 (CYP51), crucial for ergosterol biosynthesis in fungi. This mechanism leads to the accumulation of toxic sterols within fungal cells, ultimately resulting in cell death. The compound showed effective MIC values against strains like Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent .

Anticancer Activity

Emerging research suggests that compound 1 may possess anticancer properties . A study screening various compounds on multicellular spheroids identified it as a potential candidate for further development in cancer therapy. The mechanism by which it exerts anticancer effects is still under investigation but may involve the induction of apoptosis in cancer cells or inhibition of specific oncogenic pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of compound 1.
    • Methodology : In vitro testing against multiple bacterial strains.
    • Results : Compound 1 exhibited significant antibacterial activity with MIC values ranging from 12.5 to 25 μg/mL against resistant strains .
  • Fungal Resistance Mechanism :
    • Objective : To determine the antifungal efficacy and mechanism of action.
    • Methodology : Assays measuring growth inhibition in fungal cultures.
    • Results : The compound effectively inhibited ergosterol biosynthesis, demonstrating lower MIC values than traditional antifungal agents .
  • Cancer Cell Viability Assay :
    • Objective : To assess the anticancer potential of compound 1.
    • Methodology : Screening against various cancer cell lines using spheroid models.
    • Results : Compound 1 showed cytotoxic effects on tumor spheroids, suggesting its potential role in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the naphthyridine and triazole moieties exhibit promising antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of naphthyridine have been linked to antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research into similar naphthyridine derivatives has demonstrated their ability to induce apoptosis in cancer cells. Preliminary studies indicate that methyl 2-[(E)-2-(dimethylamino)vinyl] derivatives may inhibit tumor growth in vitro and in vivo models . Further investigation into its mechanism of action is necessary to validate these findings.

Enzyme Inhibition
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to disease states. For example, its ability to inhibit certain kinases could be leveraged in developing targeted therapies for diseases such as diabetes and cancer .

Agricultural Applications

Fungicide Development
The triazole component of the compound suggests its potential as a fungicide. Triazoles are widely used in agriculture to control fungal pathogens in crops. Initial studies indicate that this compound may possess fungicidal properties against common agricultural pathogens, which could lead to its development as a new agricultural fungicide .

Plant Growth Regulation
There is emerging evidence that compounds similar to this compound can act as plant growth regulators. These compounds may influence plant hormone pathways and enhance growth or stress resistance in crops .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound (Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate) Naphthyridine Triazole, dimethylamino vinyl, ester Not reported Not available in evidence
(E)-2-(1-Carboxy-2-(2-hydroxyphenyl)vinyl)-4,5-dihydroxybenzoic Acid (3j) Benzoic acid 2-hydroxyphenyl, carboxylate 179–180 IR: OH (3400 cm⁻¹), C=O (1700 cm⁻¹)
(E)-2-(1-Carboxy-2-(2,4-dihydroxyphenyl)vinyl)-4,5-dihydroxybenzoic Acid (3l) Benzoic acid 2,4-dihydroxyphenyl, carboxylate 182–183 IR: Broad OH (3300–3500 cm⁻¹)
(E)-2-(1-Carboxy-2-(2,5-dihydroxyphenyl)vinyl)-4,5-dihydroxybenzoic Acid (3m) Benzoic acid 2,5-dihydroxyphenyl, carboxylate 173–174 NMR: Aromatic δH 6.8–7.2 ppm

Key Observations

Core Structure Differences :

  • The target compound’s naphthyridine-triazole fused core contrasts with the benzoic acid derivatives in . Naphthyridines typically exhibit stronger π-π stacking and hydrogen-bonding capabilities due to their nitrogen-rich aromatic systems, which may enhance binding to biological targets compared to benzoic acid analogs .

Substituent Effects on Melting Points: In , hydroxyl group positioning significantly affects melting points. Compound 3l (2,4-dihydroxyphenyl) has the highest melting point (182–183°C), likely due to increased intermolecular hydrogen bonding, while 3m (2,5-dihydroxyphenyl) shows a lower value (173–174°C) due to steric hindrance . The target compound’s triazole and dimethylamino groups may similarly modulate crystallinity and thermal stability.

Spectral Signatures: The benzoic acid derivatives exhibit characteristic IR peaks for hydroxyl (3300–3500 cm⁻¹) and carbonyl (1700 cm⁻¹) groups, consistent with their carboxylate and phenolic functionalities . For the target compound, analogous IR/NMR signals would be expected for its ester carbonyl (C=O ~1700 cm⁻¹), triazole C–N stretches (~1500 cm⁻¹), and dimethylamino N–CH3 protons (δH ~2.8–3.2 ppm).

The target compound’s dimethylamino group may enhance cellular permeability, while the triazole could confer resistance to metabolic degradation .

Preparation Methods

Synthesis of the 1,6-Naphthyridine Core

  • Starting from appropriately substituted pyridine derivatives, a cyclization reaction is performed to form the 1,6-naphthyridine nucleus.
  • Oxidation or selective functional group transformations introduce the 5-oxo group.
  • The carboxylate group at position 3 is typically introduced via carboxylation reactions or by esterification of a carboxylic acid precursor.

Formation of the (E)-2-(Dimethylamino)vinyl Side Chain

  • The (E)-2-(dimethylamino)vinyl substituent is introduced at the 2-position through a condensation reaction between a suitable aldehyde or ketone precursor on the naphthyridine ring and dimethylamine or its derivatives.
  • This step requires control of stereochemistry to favor the (E)-isomer, commonly achieved by controlling reaction temperature, solvent, and catalyst presence.
  • Wittig-type or Horner-Wadsworth-Emmons reactions are potential methodologies for this vinyl group installation.

Final Esterification

  • The carboxyl group at position 3 is esterified with methanol under acidic or basic catalysis to yield the methyl ester.
  • This step is usually performed as the final step to avoid hydrolysis or transesterification during earlier synthetic manipulations.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to form naphthyridine core Pyridine derivatives, heating, acid/base catalysis 70-85 High regioselectivity required
2 Triazole ring synthesis Hydrazine derivatives + nitriles, reflux 60-75 Methyl groups introduced via substituted nitriles
3 Coupling of triazole to core Pd-catalyzed cross-coupling or nucleophilic substitution 65-80 Requires inert atmosphere
4 Vinyl side chain formation Condensation with dimethylamine, controlled temperature 50-70 (E)-selectivity critical
5 Esterification Methanol, acid catalyst (e.g., H2SO4) or base 80-90 Final purification step

Analytical and Research Findings on Preparation

  • Stereochemistry Control: Studies highlight the importance of reaction temperature and solvent polarity in achieving the (E)-configuration of the dimethylamino vinyl group, as the (Z)-isomer is less stable and less bioactive.
  • Purity and Yield: Optimization of the coupling step between the triazole and naphthyridine ring significantly affects overall yield and purity, with palladium-catalyzed methods providing better control and fewer side products.
  • Solubility Considerations: The compound exhibits moderate solubility in organic solvents, which influences purification techniques such as recrystallization and chromatography.
  • Scalability: The multi-step synthesis has been adapted for small to medium scale production, with emphasis on minimizing hazardous reagents and improving atom economy.

Summary Table of Key Synthetic Features

Feature Description
Core Structure 1,6-Naphthyridine with 5-oxo and 3-carboxylate
Heterocyclic Substituent 3,5-Dimethyl-4H-1,2,4-triazol-4-yl at 6-position
Vinyl Side Chain (E)-2-(dimethylamino)vinyl at 2-position
Ester Group Methyl ester at 3-position
Key Synthetic Challenges Regioselectivity, stereochemistry control
Typical Reaction Types Cyclization, condensation, cross-coupling, esterification
Purification Methods Chromatography, recrystallization

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including copolymerization or condensation of functionalized monomers. For example, highlights copolymerization of CMDA and DMDAAC to design polycationic reagents, suggesting that controlled stoichiometry and initiator selection (e.g., ammonium persulfate) are critical. To optimize yields, consider varying temperature (e.g., 60–80°C), monomer ratios, and reaction time while monitoring intermediates via TLC or HPLC . further emphasizes the use of boron tribromide for demethylation steps in analogous syntheses, which may apply to this compound’s functional groups.

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical methods is required:
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • NMR : Use 1^1H-NMR to confirm vinyl proton geometry (e.g., (E)-configuration via coupling constants) and 13^{13}C-NMR for carbonyl and aromatic carbons .
  • Mass Spectrometry (EIMS) : Confirm molecular ion peaks and fragmentation patterns .
  • Melting Point Analysis : Compare observed values with literature to assess purity (e.g., 179–180°C for similar derivatives) .

Table 1 : Key Characterization Data from Analogous Compounds (Adapted from )

PropertyCompound 3jCompound 3lCompound 3m
Melting Point (°C)179–180182–183173–174
IR (C=O stretch, cm⁻¹)170216981705
1^1H-NMR (δ, ppm)6.8–7.2 (aromatic)6.7–7.1 (aromatic)6.9–7.3 (aromatic)

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and storing at 25°C, 40°C, and 60°C. Monitor degradation via HPLC over 1–4 weeks. For photo-stability, expose samples to UV light (e.g., 254 nm) and track changes using UV-Vis spectroscopy. ’s IR data on hydroxyl and carbonyl groups suggests pH-sensitive regions; acidic/basic conditions may hydrolyze ester or amide linkages .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced photophysical or electronic properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict absorption/emission wavelengths. demonstrates this approach for maleimide derivatives, where substituent effects (e.g., electron-donating dimethylamino groups) were modeled to tune fluorescence. Pair computational results with experimental UV-Vis and fluorescence spectroscopy to validate predictions .

Q. What advanced optimization algorithms are effective for maximizing synthetic yield or reaction efficiency?

  • Methodological Answer : Bayesian optimization outperforms traditional one-variable-at-a-time approaches by iteratively modeling reaction space (e.g., solvent, catalyst, temperature). highlights its use in flow chemistry for diazomethane synthesis, achieving >90% yield. For this compound, apply Bayesian or heuristic algorithms to optimize parameters like reagent equivalents, solvent polarity, and mixing time, validated via Design of Experiments (DoE) .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR peaks) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. If computational predictions clash with data, re-evaluate the model’s basis set (e.g., switch from B3LYP to M06-2X for better dispersion effects). Cross-validate with alternative techniques like X-ray crystallography if single crystals are obtainable .

Q. What role do substituents (e.g., triazole or naphthyridine groups) play in modulating reactivity or biological activity?

  • Methodological Answer : The 3,5-dimethyl-1,2,4-triazole moiety may enhance π-stacking in catalytic or binding interactions, while the naphthyridine core could influence electron transport. Synthesize analogs with modified substituents (e.g., replacing triazole with imidazole) and compare reactivity via kinetic studies (e.g., Hammett plots) or biological assays. ’s isomers show hydroxyl positioning alters photophysical properties, suggesting similar structure-activity relationships here .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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